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molecular formula C8H8O4 B1333603 3,5-Dihydroxy-4-methylbenzoic acid CAS No. 28026-96-2

3,5-Dihydroxy-4-methylbenzoic acid

Cat. No. B1333603
M. Wt: 168.15 g/mol
InChI Key: KMRRXSZDSGYLCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08158623B2

Procedure details

To a stirred solution of 2,6-Dibromo-3,5-dihydroxy-4[(dimethylamino) methylene]-benzoic Acid (1 mmol) in 2.5 mL of 3 N NaOH under nitrogen was added 0.345 g of Raney nickel in portions over a period of 1 h. The mixture was then stirred at 25° C. for about 12 h and filtered. The filter cake was washed with water (2×5 mL), and the combined filtrates were acidified to a pH of 1 with concentrated HCl to give a pale yellow or light purple solution. The solution was extracted with ethyl acetate, and the combined organic extracts were washed with saturated NaCl solution (2×0.2 mL), dried over sodium sulphate and evaporated by a rotatory evaporator to give 3,5-Dihydroxy-4-methylbenzoic Acid (70%) as a white solid: 1H NMR (DMSO-d6) δ 6.90 (s, 2H), 1.95 (s, 3H).
Name
2,6-Dibromo-3,5-dihydroxy-4[(dimethylamino) methylene]-benzoic Acid
Quantity
1 mmol
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
0.345 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:10]([OH:11])[C:9](=[CH:12]N(C)C)[C:8]([OH:16])=[C:7](Br)[C:3]=1[C:4]([OH:6])=[O:5]>[OH-].[Na+].[Ni]>[OH:11][C:10]1[CH:2]=[C:3]([CH:7]=[C:8]([OH:16])[C:9]=1[CH3:12])[C:4]([OH:6])=[O:5] |f:1.2|

Inputs

Step One
Name
2,6-Dibromo-3,5-dihydroxy-4[(dimethylamino) methylene]-benzoic Acid
Quantity
1 mmol
Type
reactant
Smiles
BrC1=C(C(=O)O)C(=C(C(C1O)=CN(C)C)O)Br
Name
Quantity
2.5 mL
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
0.345 g
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred at 25° C. for about 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with water (2×5 mL)
CUSTOM
Type
CUSTOM
Details
to give a pale yellow or light purple solution
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with ethyl acetate
WASH
Type
WASH
Details
the combined organic extracts were washed with saturated NaCl solution (2×0.2 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated by a rotatory evaporator

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
OC=1C=C(C(=O)O)C=C(C1C)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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